molecular formula C13H11ClO B6380682 2-Chloro-5-(4-methylphenyl)phenol CAS No. 1261956-24-4

2-Chloro-5-(4-methylphenyl)phenol

Cat. No.: B6380682
CAS No.: 1261956-24-4
M. Wt: 218.68 g/mol
InChI Key: WATUMSLRFWXSDI-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-methylphenyl)phenol is a phenolic compound of interest in organic chemistry and materials science research. While specific studies on this exact molecule are limited, its structure suggests potential utility as a versatile synthetic intermediate. Similar chlorinated and methylated phenols are frequently employed in constructing more complex molecular architectures, such as Schiff bases, which are a key area of investigation for their material properties and biological activity . For instance, research on analogous compounds highlights their role as precursors for ligands in coordination chemistry and for molecules studied for their electronic and non-linear optical (NLO) properties . The presence of both a phenolic hydroxyl group and a chloro substituent on the aromatic ring provides reactive sites for further functionalization through various coupling and substitution reactions. This compound is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic use. Researchers are encouraged to consult the relevant safety data sheets prior to handling.

Properties

IUPAC Name

2-chloro-5-(4-methylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO/c1-9-2-4-10(5-3-9)11-6-7-12(14)13(15)8-11/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATUMSLRFWXSDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40685830
Record name 4-Chloro-4'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261956-24-4
Record name 4-Chloro-4'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Catalyst Design

The chlorination of 4-methylphenol to 2-chloro-4-methylphenol proceeds via electrophilic aromatic substitution, where the hydroxyl group directs incoming chlorine to the ortho position. However, achieving high regioselectivity requires precise control over reaction conditions. The patent US5847236A introduces a dual catalyst system comprising Lewis acids (e.g., AlCl₃, FeCl₃) and diaryl sulfides (e.g., diphenyl sulfide), which synergistically enhance ortho-selectivity. Lewis acids polarize the chlorinating agent (Cl₂ or SO₂Cl₂), generating Cl⁺ electrophiles, while diaryl sulfides modulate electron density at the aromatic ring, suppressing para-chlorination.

Notably, this system operates effectively in solvent-free conditions, simplifying downstream processing. For instance, molten 4-methylphenol at 30–40°C reacts with gaseous chlorine in the presence of 1 wt% AlCl₃ and 1 wt% diphenyl sulfide, achieving 96.4% selectivity for the target isomer. The absence of solvents minimizes side reactions and reduces energy consumption during product recovery.

Optimization of Chlorinating Agent Stoichiometry

Stoichiometric control of chlorine or sulfuryl chloride is critical to minimizing over-chlorination. The patent specifies using 0.95–1.1 mol of chlorinating agent per mole of 4-methylphenol to limit residual substrate to <1%. At 1.1 mol equivalents, Example 10 demonstrates 93.16% 2-chloro-4-methylphenol with only 0.46% unreacted 4-methylphenol. Excess chlorine (>1.2 mol) risks forming dichlorinated byproducts, necessitating precise metering.

Chlorinating Agent (mol/mol 4-methylphenol)Residual 4-Methylphenol (%)Selectivity (%)
0.952.294.6
1.01.896.4
1.10.4693.16

Data derived from Examples 1, 3, and 10 in US5847236A.

Catalyst Systems and Performance

Lewis Acid Variants

AlCl₃ and FeCl₃ are the predominant Lewis acids, with FeCl₃ marginally outperforming AlCl₃ in selectivity. In Example 2, FeCl₃ achieves 96.0% selectivity versus 96.4% for AlCl₃, but with lower residual 4-methylphenol (1.6% vs. 1.8%). This difference arises from FeCl₃’s milder acidity, which reduces substrate degradation. However, AlCl₃ offers cost advantages in industrial settings.

Role of Diaryl Sulfides

Diaryl sulfides, particularly diphenyl sulfide, prevent catalyst deactivation by sequestering HCl byproducts. Substituted variants like 4,4'-dichlorodiphenyl sulfide (Example 8) show comparable efficacy, yielding 95.9% selectivity. The sulfide’s electron-donating groups stabilize the transition state, favoring ortho attack.

Industrial-Scale Process Design

Continuous vs. Batch Reactors

The patent emphasizes adaptability to continuous flow systems, where molten 4-methylphenol and chlorine are fed concurrently into a temperature-controlled reactor. Semi-continuous operation (Example 5) achieves 95.77% selectivity at 23–25°C, highlighting the process’s robustness across scales.

Purification Strategies

Distillation under reduced pressure (20–50 mmHg) effectively separates 2-chloro-4-methylphenol (b.p. 215°C) from high-boiling impurities. Example 10 details a two-stage distillation: a preliminary step removes catalyst residues, followed by fractional distillation to isolate 99.47% pure product. Crystallization from hexane is noted as an alternative but is less favored due to lower throughput.

Comparative Analysis with Alternative Methods

Prior Art Limitations

Conventional methods using amines or main-group catalysts (U.S. Pat. No. 5,149,858) suffer from lower selectivity (<85%) and require complex work-up. The Lewis acid–diaryl sulfide system circumvents these issues, enabling single-step synthesis.

Biocatalytic Approaches

While enzymatic chlorination (e.g., using chloroperoxidases) is reported in literature, it remains impractical for bulk production due to low reaction rates (hours vs. minutes) and enzyme instability .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(4-methylphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the phenol group into a quinone derivative.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

Pharmaceutical Applications

2-Chloro-5-(4-methylphenyl)phenol serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that this compound is used in the synthesis of troarylpyrazoles, which have shown promise as anti-cancer agents. The chlorinated phenolic structure enhances the biological activity of the resulting compounds by improving their interaction with biological targets .

Table 1: Pharmaceutical Compounds Derived from this compound

Compound NameApplication AreaNotes
TroarylpyrazolesAnticancerExhibits significant cytotoxicity against cancer cells .
Phenolic derivativesAntimicrobial agentsEffective against various bacterial strains.

Agricultural Applications

The compound is also utilized in agriculture, particularly in the development of herbicides and pesticides.

Case Study: Herbicide Development

This compound has been identified as a valuable precursor in the synthesis of phenoxy herbicides. These herbicides are widely used for controlling broadleaf weeds in crops . The chlorinated structure allows for selective targeting of weed species while minimizing damage to crops.

Table 2: Herbicides Derived from this compound

Herbicide NameTarget WeedsMechanism of Action
MCPABroadleaf weedsDisrupts plant growth hormone regulation .
MCPBVarious grass speciesInhibits photosynthesis in target plants.

Industrial Applications

In addition to its pharmaceutical and agricultural uses, this compound finds applications in industrial processes.

Case Study: Resin Production

The compound is used in manufacturing resins that are employed in coatings and adhesives. The phenolic structure contributes to the thermal stability and durability of these materials, making them suitable for high-performance applications .

Table 3: Industrial Products Utilizing this compound

Product TypeApplication AreaPerformance Characteristics
CoatingsProtective finishesHigh resistance to environmental degradation.
AdhesivesBonding agentsStrong adhesion properties under varying conditions.

Environmental Considerations

While this compound has numerous beneficial applications, it is essential to consider its environmental impact. Research indicates that waste from industries utilizing this compound often contains high concentrations of chlorophenols, which pose significant health risks due to their carcinogenic nature .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-methylphenyl)phenol involves its interaction with molecular targets in biological systems. The phenol group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The chlorine atom may also participate in halogen bonding, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

2-Chloro-5-(4-methylphenyl)thiophene (2a)
  • Structure: Replaces the phenolic -OH group with a thiophene ring.
  • Properties: Thiophene derivatives exhibit distinct electronic properties due to sulfur's electronegativity, enhancing aromaticity and altering solubility compared to phenolic analogs. Biological activities of thiophene derivatives (e.g., antimicrobial, anti-inflammatory) are often linked to this structural motif .
2-(4-Chlorophenyl)-3,5-bis(4-methylphenyl)phenol (9e)
  • Structure : Additional 4-chlorophenyl and 4-methylphenyl substituents at the 2- and 3-positions.
  • Properties: Increased steric bulk raises the melting point (173.5–175.8°C) compared to monosubstituted phenols. NMR data (δ 6.8–7.3 ppm for aromatic protons) indicate strong deshielding effects from multiple substituents .
2-Chloro-5-(trifluoromethyl)phenol
  • Structure : Replaces 4-methylphenyl with a trifluoromethyl (-CF₃) group.
  • Properties : The strong electron-withdrawing -CF₃ group increases acidity (lower pKa) and thermal stability. This compound is widely used as an intermediate in agrochemicals and pharmaceuticals due to its enhanced reactivity in electrophilic substitutions .
2-Chloro-5-(3-fluoro-2-methylphenyl)phenol
  • Structure : Features a fluorine atom at the 3-position and a methyl group at the 2-position of the pendant phenyl ring.
  • The molecular weight (236.67 g/mol) and purity (≥95%) are comparable to the target compound, but steric effects from the ortho-methyl group may hinder certain reactions .

Tabulated Comparison of Key Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents Notable Applications
2-Chloro-5-(4-methylphenyl)phenol ~236.67 (estimated) Not reported -Cl, -C₆H₄(4-CH₃) Synthetic intermediate
2-Chloro-5-(trifluoromethyl)phenol 196.56 Not reported -Cl, -CF₃ Agrochemical synthesis
2-(4-Chlorophenyl)-3,5-bis(4-methylphenyl)phenol 413.93 173.5–175.8 -Cl, two -C₆H₄(4-CH₃) Structural studies via NMR/HRMS
2-Chloro-5-(4-methylphenyl)thiophene 224.72 Not reported Thiophene core Antimicrobial agents

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-5-(4-methylphenyl)phenol, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via multi-step reactions, including sulfonation, chlorination, and coupling. For example, highlights sulfonamide intermediates as precursors. Key parameters include:

  • Catalysts : Use of Pd-based catalysts for cross-coupling reactions.
  • Solvents : Polar aprotic solvents (e.g., DMF, THF) to enhance reaction efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. What spectroscopic and chromatographic methods are effective for characterizing this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm aromatic substitution patterns (e.g., chloro and methyl groups) and hydrogen bonding.
  • IR Spectroscopy : O-H stretching (~3200 cm1^{-1}) and C-Cl peaks (~700 cm1^{-1}) for functional group validation.
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment. Reference standards (e.g., deuterated chlorophenols) improve accuracy .

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